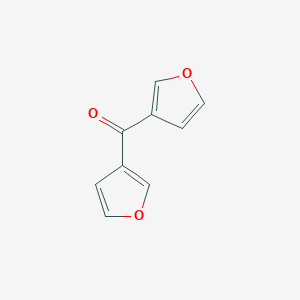

Di-(3-furyl)ketone

Description

Contextualization within Heterocyclic Ketone Chemistry

Heterocyclic ketones are a broad class of organic compounds characterized by a ketone functional group attached to or within a heterocyclic ring system. nih.govacs.orgrsc.org The furan (B31954) rings in di-(3-furyl)ketone are five-membered aromatic heterocycles containing one oxygen atom. researchgate.net The presence of these heteroaromatic rings significantly influences the chemical properties of the ketone. The electron-rich nature of the furan ring can affect the reactivity of the carbonyl group and provide sites for various chemical transformations. The position of the ketone linkage to the furan ring is crucial; in this case, the 3-position attachment distinguishes its reactivity and potential applications from its 2-furyl isomers.

Significance and Research Trajectory of Furyl Ketones

Furyl ketones, in general, are valuable intermediates in organic synthesis. researchgate.netresearchgate.net They serve as building blocks for the construction of more complex molecules, including pharmaceuticals and natural products. mdpi.com The furan moiety can be seen as a versatile synthon, capable of undergoing a variety of transformations such as Diels-Alder reactions, ring-opening, and electrophilic substitutions. researchgate.net Research into furyl ketones has been driven by their utility in creating diverse molecular architectures and their presence in some biologically active compounds. nih.gov The study of furyl ketones has evolved to include their use in the development of novel materials and as ligands in coordination chemistry.

Overview of Key Academic Research Areas concerning this compound

Academic research involving this compound, while not as extensive as for some other furyl derivatives, is focused on a few key areas. One significant area is its use as a precursor in the synthesis of more complex heterocyclic systems. The reactivity of the furan rings and the ketone functionality allows for a range of chemical modifications.

A notable application of related 3-furyl structures is in asymmetric synthesis. For instance, the enantioselective addition of a (3-furyl)titanium nucleophile to ketones has been developed to produce chiral tertiary alcohols containing a 3-furyl moiety with high enantioselectivity. acs.org This highlights the potential of 3-furyl derivatives in creating stereochemically complex molecules. Although this specific study does not use this compound directly, it underscores the value of the 3-furyl group in asymmetric catalysis.

Furthermore, derivatives of furyl ketones are being investigated for their potential applications in materials science and medicinal chemistry. For example, some heterocyclic ketones have been studied as inhibitors of enzymes like histone deacetylase. nih.gov While direct studies on the biological activity of this compound are limited in the public domain, the broader class of furyl compounds has shown a range of biological activities. nih.govontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O3 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

bis(furan-3-yl)methanone |

InChI |

InChI=1S/C9H6O3/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H |

InChI Key |

JPRNUCYAJLDDDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Di 3 Furyl Ketone

Regioselectivity and Stereochemical Considerations in this compound Synthesis

The synthesis of this compound would theoretically involve the formation of a carbonyl linkage between two 3-substituted furan (B31954) rings. In general, furan derivatives can be synthesized through various routes, including cyclization reactions, functional group interconversions on the furan ring, or coupling reactions. The regioselectivity and stereochemical outcomes of such reactions are critical for controlling the precise molecular architecture of the final product.

However, specific research findings and detailed data tables focusing solely on the regioselectivity and stereochemical considerations for the synthesis of this compound are not widely available in the current literature. Most documented syntheses involving furyl ketones tend to focus on 2-furyl derivatives or other substituted furan systems, where the furan ring is often functionalized at the 2- or 5-positions due to their higher reactivity towards electrophilic substitution compared to the 3- or 4-positions wikipedia.orgnih.gov.

For instance, general methods for preparing 3-furyl ketones or 3-furoic acid derivatives have been described, often involving reactions such as the cyclization of α,β-unsaturated ketones with N-bromosuccinimide, followed by thermal treatment. Other approaches to substituted furans involve metalloradical cyclization of alkynes with α-diazocarbonyls, which can lead to 2,3,5-trisubstituted furans with complete regioselectivity. Gold-catalyzed methods have also been developed for the regioselective synthesis of 2- and 3-alkynyl furans, often exploiting domino-cyclization alkynylation processes.

While these methods demonstrate control over regioselectivity in the formation of various furan derivatives, their direct applicability and the specific regiochemical or stereochemical challenges in synthesizing a symmetrical diketone with two 3-furyl groups, such as this compound, remain largely unexplored in the provided search results. The inherent symmetry and the specific substitution pattern at the 3-position of the furan rings in this compound would necessitate highly controlled synthetic strategies to ensure the desired regiochemical outcome and, if chiral centers were present, the stereochemical purity.

Given the absence of specific data, no detailed research findings or data tables pertaining to the regioselectivity and stereochemical considerations in the synthesis of this compound can be presented at this time.

Chemical Reactivity and Transformation of Di 3 Furyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

Ketones are highly susceptible to nucleophilic addition reactions at their electrophilic carbonyl carbon. The presence of the furan (B31954) rings influences the electronic properties around the carbonyl, but the fundamental reactivity remains consistent with other diaryl ketones.

Ketones, including those with aryl or heteroaryl substituents, readily undergo reduction by hydride-donating reagents to yield secondary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is a widely used and convenient reagent that generates the hydride ion nucleophile (:H⁻) in aqueous or alcoholic solutions nih.gov. This hydride ion attacks the partially positive carbonyl carbon, leading to the formation of an alkoxide intermediate, which upon acidic work-up, yields the corresponding secondary alcohol. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran, and can reduce a wider range of functional groups, though for simple ketones, NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents .

The reduction of Di-(3-furyl)ketone would result in bis(furan-3-yl)methanol.

Table 1: Hydride Reduction of Ketones

| Reactant Type | Reducing Agent | Product Type | Example (General) | Citation |

| Ketone | NaBH₄ | Secondary Alcohol | R₂C=O → R₂CH-OH | nih.gov |

| Ketone | LiAlH₄ | Secondary Alcohol | R₂C=O → R₂CH-OH |

Grignard Reagents: Ketones react with Grignard reagents (RMgX) in a nucleophilic addition, forming a new carbon-carbon bond and ultimately yielding tertiary alcohols upon aqueous work-up. The Grignard reagent, acting as a strong nucleophile, attacks the carbonyl carbon, similar to hydride addition. For this compound, reaction with a Grignard reagent would lead to a tertiary alcohol with two furan-3-yl groups and the new alkyl/aryl group from the Grignard reagent attached to the former carbonyl carbon.

Aldol (B89426) Condensation: The Aldol reaction is a carbon-carbon bond-forming reaction where an enolate anion (derived from an aldehyde or ketone with α-hydrogens) acts as a nucleophile and adds to the carbonyl group of another aldehyde or ketone. This compound, with its carbonyl group directly bonded to the 3-positions of the furan rings, lacks α-hydrogens on the carbon atoms adjacent to the carbonyl group. Therefore, it cannot undergo self-aldol condensation. However, it can act as the electrophilic component in a crossed aldol reaction with other enolizable aldehydes or ketones (e.g., acetone, furfural). In such a reaction, the enolate of the other carbonyl compound would attack the carbonyl carbon of this compound, forming a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Reformatsky Reaction: The Reformatsky reaction is an organic reaction that condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy esters. This reaction is advantageous as it can be conducted with highly hindered ketones and does not require the isolation of the organozinc intermediate. The zinc inserts into the carbon-halogen bond of the α-haloester, forming an organozinc enolate (Reformatsky enolate), which is less reactive than Grignard reagents or lithium enolates, thus preventing nucleophilic addition to the ester group. This enolate then adds to the carbonyl group of the ketone, forming a new carbon-carbon bond. This compound would react with an α-halo ester under Reformatsky conditions to yield a β-hydroxy ester.

Table 2: Carbon-Carbon Bond Formation Reactions at the Carbonyl Center

| Reaction Type | Reactant Type (this compound role) | Reagents | Product Type (General) | Citation |

| Grignard Addition | Electrophile | RMgX (Grignard reagent) | Tertiary Alcohol | |

| Crossed Aldol | Electrophile | Enolizable aldehyde/ketone + Base/Acid | β-Hydroxy Ketone | |

| Reformatsky | Electrophile | α-Halo ester + Zn | β-Hydroxy Ester |

Imine Formation: Ketones react with primary amines (RNH₂) under mildly acidic conditions to form imines (Schiff bases), where the carbonyl oxygen is replaced by a C=N-R group. This is a nucleophilic addition followed by the elimination of water. The pH of the reaction is crucial, typically optimal around pH 5, as too high pH limits the necessary acid catalysis, and too low pH protonates the amine, rendering it non-nucleophilic. This compound would react with primary amines to form the corresponding imine.

Enamine Formation: Enamines are formed from the reaction of a secondary amine (R₂NH) with an aldehyde or ketone that possesses α-hydrogens. The mechanism proceeds similarly to imine formation up to the iminium ion stage. However, since there is no proton on the nitrogen to be lost, a proton is lost from the α-carbon, forming an enamine. As previously noted, this compound lacks α-hydrogens on the carbons directly adjacent to the carbonyl group due to the furan-3-yl substitution. Consequently, this compound cannot directly form enamines via deprotonation at the α-carbon of the ketone.

Table 3: Imine and Enamine Formation from Ketones

| Reaction Type | Amine Type | α-Hydrogens Required | Product Type | Citation |

| Imine Formation | Primary Amine | No | Imine | |

| Enamine Formation | Secondary Amine | Yes | Enamine |

Organometallic Additions and Carbon-Carbon Bond Formation (e.g., Grignard, Aldol, Reformatsky)

Furan Ring Reactivity and Transformations

The furan ring is a π-electron rich heteroaromatic system, which influences its reactivity, particularly towards electrophilic aromatic substitution and cycloaddition reactions.

Furan can act as a diene in Diels-Alder reactions, which are [4+2] cycloaddition reactions between a conjugated diene and a dienophile to form a six-membered ring. While furan can participate in Diels-Alder reactions, it is generally less reactive as a diene compared to open-chain dienes. The electron-withdrawing nature of the ketone group attached to the 3-position of the furan rings in this compound would further reduce the electron density of the furan rings. In a typical Diels-Alder reaction (normal demand), an electron-rich diene reacts with an electron-poor dienophile. The presence of electron-withdrawing groups on the furan rings would make them less electron-rich, thereby diminishing their reactivity as dienes in normal-demand Diels-Alder reactions. Conversely, this might favor inverse-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, though such reactions are generally rarer. Research on furyl ketones has shown that some can undergo 2+2 cycloaddition reactions upon irradiation at the αβ-positions of the ring, rather than oxetane (B1205548) formation across the carbonyl group, indicating a π→π* lowest triplet excited state as the reactive species.

Table 4: Furan Ring Reactivity

| Reaction Type | Furan Role | Influence of Ketone Group (3-position) | Typical Outcome | Citation |

| Electrophilic Aromatic Substitution | Aromatic Ring | Deactivating effect, especially at 2- and 4-positions | Reduced reactivity | |

| Diels-Alder Cycloaddition | Diene | Reduces electron density, potentially hindering normal-demand DA | Less reactive as diene |

Ring-Opening and Dearomatization Reactions of the Furan System

Furan rings are known to be less aromatic than benzene, making them susceptible to ring-opening and dearomatization reactions under various conditions. These transformations often lead to the formation of acyclic or rearranged products. For instance, oxidative dearomatization of furan derivatives has been observed, leading to diverse products. Studies on 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, for example, demonstrate that oxidative dearomatization can occur, followed by cyclization to form unsaturated ketones through intermediate 1,4,7-triketones. nih.gov This process typically involves the formation of a spiro-intermediate, which subsequently undergoes hydrolysis and rearrangement. nih.gov

Cobalt-catalyzed oxygenation has also been shown to induce dearomatization in furans, pyrroles, and thiophenes, yielding products such as lactones, silyl (B83357) peroxides, and ketones. fishersci.it In these reactions, furan groups are considered more reactive than phenyl groups due to their less stabilized aromaticity. fishersci.it While specific data for this compound is not explicitly documented, the presence of two furan-3-yl moieties suggests that this compound could undergo similar dearomatization pathways, particularly under oxidative conditions. The precise outcome would depend on the reaction conditions and the stability of potential intermediates formed from the 3-substituted furan rings.

Table 1: Illustrative Furan Dearomatization Pathways

| Reaction Type | Furan Derivative Example | Key Intermediate / Mechanism | Products | Citation |

| Oxidative Dearomatization | 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones | Spiro-intermediate, 1,4,7-triketones | Unsaturated ketones | nih.gov |

| Cobalt-catalyzed Oxygenation | 2-Acetylfuran, general furans | Bis(peroxy) intermediate, radical formation | Lactones, silyl peroxides, ketones | fishersci.it |

| Peracid Oxidation | β-Furyl amides | Spirolactone formation | Spiro-γ-butenolide-γ-butyrolactones | nih.gov |

Oxidative and Reductive Transformations of the this compound Scaffold

The ketone functionality and the furan rings in this compound offer multiple sites for oxidative and reductive transformations.

Oxidative Transformations: Ketones can undergo oxidation, though they are generally more resistant than aldehydes. Strong oxidizing agents can lead to C-C bond cleavage adjacent to the carbonyl. More specifically, furan rings are known to be susceptible to oxidation. For instance, peracids can oxidize furan rings, as seen in the formation of spiro-γ-butenolide-γ-butyrolactones from β-furyl amides. nih.gov Cobalt(II) acetylacetonate (B107027) in the presence of a silane (B1218182) and triplet oxygen can also facilitate the oxygenation and dearomatization of furans, leading to various oxidized products. fishersci.it Therefore, this compound could potentially undergo oxidation at the furan rings, leading to dearomatization or ring-opening products, or at the ketone carbonyl under harsher conditions.

Reductive Transformations: The ketone group in this compound is highly susceptible to reduction. Ketones are commonly reduced to secondary alcohols using various reducing agents, such as metal hydrides (e.g., LiAlH4, NaBH4). nih.gov Reductive coupling reactions, promoted by transition metal nanoparticles like cobalt or titanium, can lead to the formation of vicinal diols or alkenes from ketones. Asymmetric hydrogenation of ketones, including furyl derivatives, to produce chiral secondary alcohols has also been reported, highlighting the potential for stereoselective reduction of the carbonyl group in furan-containing ketones. These general principles suggest that the carbonyl group of this compound would readily undergo reduction to the corresponding secondary alcohol, and potentially further transformations depending on the reducing agent and conditions.

Table 2: General Oxidative and Reductive Transformations of Ketones and Furans

| Transformation Type | Substrate Type | Reagents/Conditions | Typical Products | Citation |

| Oxidation | Furan rings | Peracids (e.g., m-CPBA) | Ring-opened products, spiro-lactones | nih.gov |

| Oxidation | Furan rings | Co(II) catalyst, silane, O₂ | Lactones, silyl peroxides, ketones (dearomatized) | fishersci.it |

| Reduction | Ketones | Metal hydrides (e.g., LiAlH₄, NaBH₄) | Secondary alcohols | nih.gov |

| Reductive Coupling | Ketones | Cobalt or titanium nanoparticles | Vicinal diols, alkenes | |

| Asymmetric Hydrogenation | Furyl ketones | Chiral Ru complexes with diphosphines and amine ligands | Chiral secondary alcohols |

Acid-Base Properties and Protonation Equilibria

Ketones exhibit characteristic acid-base properties. The carbonyl oxygen in ketones is a weak Lewis basic site and can undergo protonation in the presence of Brønsted acids. This protonation activates the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic attack.

Mechanistic Investigations of this compound Reactivity

Mechanistic investigations into the reactivity of ketones generally focus on nucleophilic addition to the electrophilic carbonyl carbon. This is a fundamental reaction for ketones, where a wide variety of nucleophiles can add across the C=O double bond. Acid catalysis can enhance this reactivity by protonating the carbonyl oxygen, making the carbon even more electrophilic.

For furan dearomatization reactions, proposed mechanisms often involve initial oxidation followed by rearrangement. For example, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones is proposed to proceed through a spiro-intermediate. nih.gov Similarly, cobalt-catalyzed oxygenation of furans is suggested to involve the formation of a bis(peroxy) intermediate, followed by cleavage of the carbonyl group. fishersci.it

While direct mechanistic studies specifically on this compound are not detailed in the provided search results, insights can be drawn from related furan-containing ketones. For instance, catalytic enantioselective additions to 3-furyl-substituted trichloromethyl ketones have revealed mechanistic details related to electrostatic attraction and steric attributes influencing stereochemical control. Such studies highlight the importance of the furan ring's position and electronic properties in dictating reaction pathways and selectivity. A comprehensive understanding of this compound's reactivity would necessitate dedicated mechanistic investigations, potentially employing computational chemistry and detailed spectroscopic analysis of intermediates.

Advanced Spectroscopic and Structural Elucidation of Di 3 Furyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure, connectivity, and conformational preferences of organic molecules. For Di-(3-furyl)ketone, both 1D and 2D NMR techniques would be instrumental in assigning all proton and carbon resonances and understanding the molecular architecture.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HMQC, HMBC)

In a typical solution-state NMR experiment, the chemical shifts of protons and carbons provide information about their electronic environment. For furyl protons, characteristic chemical shifts generally fall within the δ 6.5–7.5 ppm range [previous search result 6]. The carbonyl carbon (C=O) of ketones adjacent to aromatic systems typically resonates around δ 190-210 ppm [previous search result 30]. For a substituted bis(3-furyl)methanone, specifically bis[5-(4-methoxybenzyl)furan-3-yl]methanone, the carbonyl carbon was observed at δ 189.94 ppm in ¹³C NMR nih.gov. The furan (B31954) ring protons would exhibit distinct signals depending on their position (e.g., H2, H4, H5 in the 3-substituted furan ring).

Table 1: Typical NMR Chemical Shifts for this compound (Inferred from Related Compounds)

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) |

| ¹H | Furan protons | 6.5 - 7.5 |

| ¹³C | Carbonyl (C=O) | ~190 (e.g., 189.94) |

| ¹³C | Furan carbons | Varied, depending on position |

Advanced 2D NMR techniques are crucial for unambiguous signal assignment and for probing through-bond and through-space correlations:

Correlation Spectroscopy (COSY): This technique reveals proton-proton couplings, allowing for the identification of directly coupled protons within each furan ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments establish one-bond carbon-proton correlations, directly linking specific proton signals to their attached carbon atoms. This is vital for assigning the carbon resonances of the furan rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range carbon-proton correlations (typically 2-3 bonds), which is invaluable for establishing connectivity across the carbonyl bridge and confirming the attachment of the furan rings to the ketone. For example, the carbonyl carbon would show correlations to protons on the adjacent furan rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of direct bonding. This can provide insights into the relative orientation of the two furan rings with respect to the central carbonyl group, aiding in conformational analysis in solution.

Solid-State NMR Applications in Structural Research

Polymorphism: Different crystalline forms of a compound can exhibit distinct SSNMR spectra, allowing for the identification and characterization of polymorphs [previous search result 29].

Molecular Packing and Dynamics: SSNMR can probe intermolecular interactions and molecular motion within the crystal lattice, complementing X-ray crystallography by providing dynamic information.

Structural Confirmation: Even without single crystals suitable for X-ray diffraction, SSNMR can confirm the chemical structure and provide details about the local environment of atoms in the solid state.

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of molecules in the crystalline state, providing accurate bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of this compound would arrange themselves in a specific crystal packing motif, influenced by various intermolecular interactions. Based on analogous heterocyclic ketones and aromatic systems, common interactions would likely include:

C-H···O Hydrogen Bonds: These weak hydrogen bonds are frequently observed in organic crystals. For instance, in bis[5-(4-methoxybenzyl)furan-3-yl]methanone, C-H···O hydrogen bonds stabilize the crystal structure nih.gov. Similarly, in di(thiophen-3-yl) ketone, C-H···O hydrogen bonds connect molecules into undulating sheets, with the oxygen atom acting as a bifurcated acceptor [previous search result 2].

π-π Stacking Interactions: The planar or near-planar furan rings could engage in π-π stacking interactions, where aromatic rings stack face-to-face or edge-to-face, contributing to crystal stability. Such interactions have been observed in other aromatic ketone derivatives and thiophene (B33073) analogs [previous search result 2, 3]. These interactions can lead to supramolecular architectures, such as layers or chains within the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometric parameters obtained from X-ray crystallography are critical for understanding the electronic structure and conformational preferences of this compound.

Table 2: Representative Bond Lengths and Angles (Inferred from Related Compounds)

| Parameter | Type of Bond/Angle | Typical Value (Å or °) | Reference (Analogous Compound) |

| Bond Length (C=O) | Ketone carbonyl | ~1.22 Å | Furyl hydroxymethyl ketone [previous search result 6] |

| Dihedral Angle | Furan-C=O-Furan | Variable | Bis[5-(4-methoxybenzyl)furan-3-yl]methanone (17.3(3)°) nih.gov |

| Di(thiophen-3-yl) ketone (42.3(1)° interplanar) [previous search result 2] |

Bond Lengths: The carbon-oxygen double bond (C=O) in the ketone moiety is expected to have a typical length around 1.22 Å [previous search result 6]. The bond lengths within the furan rings would be consistent with aromatic heterocyclic systems.

Bond Angles: The bond angles around the carbonyl carbon (C-C=O) would typically be close to 120°, reflecting its sp² hybridization. Angles within the furan rings would reflect their aromaticity and five-membered ring strain.

Torsion Angles: Torsion angles (dihedral angles) are particularly important for defining the molecular conformation. For this compound, the torsion angles involving the furan rings and the central carbonyl group would describe the relative orientation of the two furan rings. For instance, in bis[5-(4-methoxybenzyl)furan-3-yl]methanone, the two furan rings are inclined at 17.3(3)° with respect to each other nih.gov. In the sulfur analogue, di(thiophen-3-yl) ketone, the thiophene rings exhibit an interplanar angle of 42.3(1)°, indicating a twisted conformation where the heteroatom is opposite to the C=O group (S,O-trans/S,O-trans) [previous search result 2]. The precise torsion angles would reveal whether this compound adopts a planar or twisted conformation in the solid state, influenced by steric hindrance and electronic conjugation.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through characteristic fragmentation patterns. For this compound (C₁₁H₆O₃, MW 190.16 g/mol ), the electron ionization (EI) mass spectrum would typically show an intense molecular ion peak (M⁺•) at m/z 190 [previous search result 21, 23].

Fragmentation Pathways: Ketones generally undergo characteristic fragmentation via alpha-cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group [previous search result 21, 23, 32]. This process leads to the formation of a resonance-stabilized acylium ion and a neutral radical. For this compound, two primary alpha-cleavage pathways are possible, given its symmetrical nature:

Loss of a furyl radical: Cleavage of one C-C bond adjacent to the carbonyl would result in the loss of a 3-furyl radical (C₄H₃O•) and the formation of a furyl acylium ion (C₅H₃O₂⁺). This fragment would appear at m/z 95.

M⁺• (m/z 190) → [C₄H₃O-C=O]⁺ (m/z 95) + C₄H₃O• (neutral radical)

Other potential fragmentation pathways could include:

Loss of neutral furan: The furan ring itself (C₄H₄O, MW 68) could be lost as a neutral molecule, leading to a fragment ion at m/z 122 (190 - 68).

Further fragmentation of furyl ions: The furyl acylium ion (m/z 95) or other furan-derived ions could undergo further fragmentation, leading to smaller characteristic ions such as C₄H₃O⁺ (m/z 67).

Isotopic Labeling Studies: Isotopic labeling studies, while not specifically documented for this compound, are a valuable tool in mass spectrometry for elucidating complex fragmentation mechanisms. By selectively incorporating isotopes (e.g., ²H, ¹³C, ¹⁸O) at specific positions within the molecule, researchers can track the fate of individual atoms during fragmentation. This helps to confirm proposed fragmentation pathways and gain a deeper understanding of the radical and ionic processes occurring in the mass spectrometer.

Theoretical and Computational Studies on Di 3 Furyl Ketone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT and Ab Initio methods, are widely employed to investigate the electronic structure and reactivity of organic compounds, including ketones with furan (B31954) substituents mdpi.comphyschemres.orgresearchgate.net. These calculations provide a theoretical foundation for understanding molecular properties, such as bond lengths, bond angles, and vibrational frequencies, which collectively define the molecule's structure and stability mdpi.comcore.ac.uk. For instance, DFT calculations, often utilizing functionals like B3LYP and various basis sets (e.g., 6-311G(d,p)), are capable of accurately predicting these parameters mdpi.comphyschemres.orgaip.org. The electronic structure, which dictates a molecule's chemical behavior, can be thoroughly analyzed through these methods, revealing insights into its potential reaction pathways and interactions researchgate.net.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of quantum chemical studies for understanding chemical reactivity and stability mdpi.comcore.ac.ukthegoodscentscompany.comresearchgate.net. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator: a smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as it implies a lower energy barrier for electron transfer mdpi.comcore.ac.ukthegoodscentscompany.com. Conversely, a larger gap indicates greater stability and reduced reactivity thegoodscentscompany.com. For furan-containing ketones, FMO analysis can reveal the most reactive sites within the molecule, predicting where electron donation (from HOMO) or electron acceptance (into LUMO) is most likely to occur during a chemical reaction core.ac.ukthegoodscentscompany.com. Studies on related molecules show that the HOMO and LUMO orbitals are typically located around the conjugated systems, influencing charge transfer and reactivity physchemres.orgaip.org.

Understanding the charge distribution and visualizing it through Molecular Electrostatic Potential (MEP) maps are essential for predicting how a molecule will interact with other chemical species mdpi.comnih.govfragranceu.comthieme-connect.de. MEP maps depict the electrostatic potential around a molecule, with red regions indicating areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack) fragranceu.comthieme-connect.dethegoodscentscompany.com. For ketones, the carbonyl oxygen typically exhibits a negative electrostatic potential due to its high electronegativity, while the carbonyl carbon shows a positive potential, making it an electrophilic center fragranceu.com. Analyzing the charge distribution and MEP maps for Di-(3-furyl)ketone would provide crucial information about its polarity and preferred sites for intermolecular interactions, such as hydrogen bonding or nucleophilic/electrophilic attacks mdpi.comnih.govthieme-connect.de.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers rsc.orgnih.govairitilibrary.comnih.gov. For ketones, particularly those with flexible substituents like furyl groups, understanding the preferred conformations and their energy minima is vital for predicting their physical and chemical properties nih.govairitilibrary.comcrimsonpublishers.com. Computational methods, such as potential energy surface (PES) scans, are used to map out the energy landscape and identify stable conformers (energy minima) and the barriers between them mdpi.comnih.gov. For difuryl ketones, ab initio calculations have shown that solid-state structures often correspond closely to the calculated lowest-energy conformers in the gas phase nih.gov. The equilibrium mixture of conformers can also be influenced by solvent polarity nih.gov. Identifying the lowest energy conformation of this compound is crucial as it represents the most populated form at a given temperature and is often the most reactive or stable form in a reaction airitilibrary.com.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS) and intermediates along a reaction pathway aip.orgacs.orgnih.govwikipedia.orgnih.govosti.govosti.gov. This involves calculating the energies of reactants, products, and all intermediate and transition states to determine the lowest energy pathway acs.orgwikipedia.org. Transition states represent the highest energy points along a reaction coordinate, and their characterization provides insights into the activation energy of a reaction nih.govtandfonline.com.

Computational methods, particularly DFT, are widely used to elucidate reaction mechanisms by mapping the potential energy surface and identifying stationary points (reactants, intermediates, products) and transition states aip.orgacs.orgnih.govwikipedia.orgosti.govosti.gov. For reactions involving ketones, this can involve studying nucleophilic additions, enolization, or other transformations nih.govosti.gov. For instance, computational studies have been used to understand the stereoselectivity of additions to ketones by analyzing the conformations of the ketones and the transition states involved airitilibrary.comnih.govosti.gov. The Unified Reaction Valley Approach (URVA) is an advanced tool that describes a chemical reaction by focusing on the curving of the reaction path, revealing the sequence of chemical processes such as bond breaking/formation and charge transfer aip.orgwikipedia.org.

Computational models can provide critical kinetic and thermodynamic parameters for chemical reactions airitilibrary.comnih.govosti.govtandfonline.com.

Kinetic Parameters: These include activation energies (Ea or ΔG‡), which are derived from the energy difference between the reactants and the transition state airitilibrary.comnih.govtandfonline.com. A lower activation energy typically corresponds to a faster reaction rate tandfonline.com. Computational studies can also yield activation enthalpies (ΔH‡) and activation entropies (ΔS‡), which provide further details about the nature of the transition state (e.g., highly ordered or disordered) airitilibrary.comtandfonline.com.

Thermodynamic Parameters: These include reaction energies (ΔE) or Gibbs free energies of reaction (ΔG), which represent the energy difference between products and reactants acs.orgnih.govosti.gov. These values indicate the spontaneity and equilibrium position of a reaction rsc.org. Computational models can also determine heats of formation and other thermodynamic properties acs.org. By comparing the Gibbs free energy of starting materials, intermediates, and transition states, the lowest energy pathway for a reaction can be identified acs.org.

For this compound, such computational analyses would be crucial for understanding its reactivity in various chemical transformations, such as nucleophilic additions at the carbonyl carbon, or reactions involving the furan rings.

Computational Elucidation of Reaction Mechanisms

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, intermolecular interactions, and diffusion processes fishersci.dk. A crucial aspect of MD simulations is the consideration of solvent effects, as the surrounding environment significantly influences molecular properties and behavior. Solvents can affect molecular structure and dynamics, with their influence often decaying drastically as the distance from the solute increases fishersci.dk.

For a compound like this compound, MD simulations would typically be employed to investigate its conformational flexibility, particularly the rotation of the furan rings around the bonds to the carbonyl carbon. Such simulations could reveal preferred orientations and the energy barriers between different conformers. The influence of various solvents (e.g., polar vs. non-polar) on the compound's structure and dynamics, including its solvation shell and potential for hydrogen bonding or other intermolecular interactions, could also be explored nih.govnih.govmdpi.com. While general studies on furyl-containing motifs in the context of protein-ligand interactions or other chemical processes have utilized MD simulations researchgate.netdntb.gov.ua, specific research detailing the dynamic behavior or solvent effects of this compound itself through MD simulations is not found in the currently available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly density functional theory (DFT), plays a significant role in predicting spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can then be correlated with experimental data to confirm molecular structures, understand electronic transitions, and elucidate vibrational modes nih.govresearchgate.net. DFT calculations involve approximating the electronic structure of a molecule, which allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic excitation energies.

For this compound, DFT calculations could be used to predict its theoretical NMR chemical shifts (¹H and ¹³C), providing a fingerprint for structural identification. Similarly, vibrational frequencies corresponding to IR absorption bands could be calculated, aiding in the assignment of experimental IR spectra and understanding the characteristic stretching and bending modes of the ketone and furan rings. UV-Vis spectroscopy predictions would offer insights into the electronic transitions within the molecule, particularly the n→π* transition of the carbonyl group and π→π* transitions involving the furan rings and the conjugated system. Studies on other furan-containing ketones and diheteroaryl ketones have successfully utilized DFT to predict and interpret their spectroscopic properties. However, specific computational predictions and correlations with experimental spectroscopic data for this compound are not detailed in the currently accessible scientific literature.

Compound Names and PubChem CIDs

Applications of Di 3 Furyl Ketone in Chemical Synthesis and Materials Science

Di-(3-furyl)ketone as a Versatile Building Block in Organic Synthesis

Ketones, in general, serve as valuable building blocks in organic synthesis due to their diverse reactivity and prevalence as commercial precursors, enabling a wide array of complexity-building synthetic transformations for the construction of various molecular architectures. fragranceu.com The incorporation of furan (B31954) rings, particularly at the 3-position, can introduce specific electronic and steric properties that may influence reaction pathways and product outcomes.

Precursor to Complex Heterocyclic Systems

While specific examples of this compound directly serving as a precursor to complex heterocyclic systems are not extensively detailed in the provided search results, the broader class of furyl ketones and 3-furyl derivatives has demonstrated utility in such syntheses. For instance, processes for preparing derivatives of 3-furyl ketones in high yield have been reported, involving reactions of α,β-unsaturated ketones with N-bromosuccinimide followed by thermal cyclization. Other studies have explored the synthesis of various hetaryl-substituted heterocycles using furyl-containing building blocks, which may find applications in materials chemistry. However, these studies often refer to mono-furyl ketones or 2-furyl derivatives rather than the this compound specifically. The unique structural arrangement of two 3-furyl groups around a ketone in this compound would likely offer distinct synthetic opportunities for novel heterocyclic scaffolds, though direct research on this specific compound in this context is not explicitly provided.

Role in Polymer Chemistry and Material Science

The furan ring system is a significant bio-based platform chemical, and furan derivatives are increasingly explored for the development of sustainable polymers and advanced materials.

Monomer for Functional Polymer Synthesis

Furan-based monomers are utilized in polymer chemistry, particularly through reactions like Diels-Alder cycloadditions, to create materials with unique properties such as self-mendability and network recyclability. While vinyl ketones are known to polymerize via radical, cationic, and anionic mechanisms, and some furan-containing ketones have been investigated as photoinitiators for polymerization, direct evidence of this compound serving as a monomer for functional polymer synthesis is not available in the provided search results. For instance, studies on furan-based photoinitiators often involve a single furan group attached to a ketone or other structures, typically at the 2-position of the furan ring. The presence of two 3-furyl groups in this compound could theoretically offer distinct polymerization characteristics or lead to polymers with unique structural features, but specific research in this area is not detailed.

Precursor for Advanced Materials with Specific Optical or Electronic Properties

Materials containing furyl groups, such as furanyl-pyrene hybrids, are considered potential candidates for optical applications due to their optical and charge transport properties, which are also desirable for electronic applications. These materials often exhibit fluorescence, with energy peaks influenced by the number of furyl substituents. Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations, are employed to understand their electronic structures and predict properties like HOMO-LUMO orbital delocalization. While these general principles apply to furyl-containing compounds, specific applications of this compound as a precursor for advanced materials with specific optical or electronic properties are not explicitly described in the provided search results. Research tends to focus on other furyl derivatives or more complex conjugated systems.

Catalytic Applications or Ligand Design Potential

Specific catalytic applications or documented uses as a ligand for this compound are not extensively reported in the available literature. However, the broader class of furyl ketones and furan derivatives has demonstrated utility in various catalytic processes and as components in ligand design.

For instance, furan-substituted compounds and furyl ketones have been explored in catalytic asymmetric additions and hydrogenations. Studies have shown the highly enantioselective 3-furylation of ketones using (3-furyl)titanium nucleophiles, indicating the potential of 3-furyl groups in asymmetric catalysis acs.org. Additionally, various furyl alkyl ketones have been successfully reduced to their corresponding alcohols with high yields and varying enantioselectivities using chiral pincer complexes as catalysts sigmaaldrich.com.

In the context of ligand design, furan-derived phosphine (B1218219) ligands, such as 2,2′-bis(diphenylphosphino)-3,3′-binaphtho[b]furan (BINAPFu), have been developed. These ligands aim to alter the electronic properties of phosphorus atoms while maintaining a specific chiral pocket structure, which is crucial for asymmetric catalysis scholaris.ca. While these examples highlight the potential of furan-containing structures in catalysis and ligand design, direct evidence or detailed studies on this compound in these specific roles remain to be thoroughly documented.

Photochemical Applications of this compound

Direct photochemical applications of this compound are not explicitly detailed in the current search results. Nevertheless, carbonyl compounds, including various ketones, and furan derivatives are well-known for their diverse photochemical reactivities and applications in organic synthesis and materials science.

Photochemical transformations of furan-containing compounds, particularly [2+2] photocycloadditions, have been applied in organic synthesis, often initiating from the triplet excited state. Such reactions can lead to complex molecular scaffolds rsc.orgacs.org. Carbonyl compounds, in general, undergo various photoreactions, including reduction by hydrogen abstraction, fragmentation (Norrish types I and II cleavages), cycloaddition to alkenes (Paternò-Büchi reaction), and rearrangements researchgate.net. These reactions often proceed through radical intermediates, and the excited states of ketones can participate in electron transfer reactions, making them useful in photocatalytic approaches researchgate.netacs.org.

Future Research Directions and Emerging Trends for Di 3 Furyl Ketone

Development of Novel and Efficient Synthetic Routes

The synthesis of furan-containing ketones often involves condensation reactions of furans with aldehydes or ketones under acidic conditions, or through more complex cyclization strategies. wikipedia.orgthegoodscentscompany.com For Di-(3-furyl)ketone, developing novel and efficient synthetic routes is crucial due to the less common 3-substitution pattern of the furan (B31954) rings. Current methods for synthesizing multi-substituted furans often involve metal-catalyzed or metal-free approaches, integrating steps like cyclopropanation, rearrangement, and elimination. thegoodscentscompany.com Future research should focus on:

Green Chemistry Approaches: Exploring environmentally benign synthetic methods, such as solvent-free reactions, photocatalysis, or biocatalysis, to reduce waste and energy consumption. Recent advances in metal-free synthesis of multi-substituted furans from readily accessible precursors offer promising avenues. thegoodscentscompany.com

Catalytic Strategies: Developing highly selective and efficient catalytic systems (e.g., transition metal catalysis, organocatalysis, or Lewis acid catalysis) that can precisely control the regioselectivity of furan ring functionalization at the 3-position and subsequent ketone formation. Palladium-catalyzed reactions have shown utility in synthesizing furan-containing structures. fragranceu.comfragranceu.com

One-Pot and Cascade Reactions: Designing multi-component or cascade reactions that can build the this compound scaffold in a single operation, minimizing purification steps and maximizing atom economy. For instance, methods for synthesizing furan derivatives from α,β-alkenyl ketones have been reported. thegoodscentscompany.com

Exploration of Untapped Reactivity Pathways

The distinct electronic and steric properties imparted by the 3-furyl groups, compared to the more common 2-furyl isomers, suggest unique reactivity profiles for this compound. While general ketones undergo various transformations like asymmetric hydrogenation thegoodscentscompany.com or cross-coupling reactions wikipedia.orgfragranceu.com, the specific influence of two 3-furyl substituents needs dedicated investigation. Future research should explore:

Asymmetric Transformations: Investigating the potential for highly enantioselective reactions, such as asymmetric hydrogenation of the ketone carbonyl or other chiral transformations, to yield optically active derivatives. Catalytic systems have been developed for asymmetric hydrogenation of various ketones, including furyl derivatives. thegoodscentscompany.com

Cross-Coupling and C-H Functionalization: Exploring novel cross-coupling reactions at the furan rings or the ketone's α-positions, potentially enabling the synthesis of complex molecular architectures. While some cross-coupling reactions with furyl boronates have shown low yields, further exploration of conditions could be beneficial. wikipedia.org Direct C(sp3)–C(sp2) bond formation under transition-metal-free conditions is also an area of interest. fishersci.it

Photochemical and Electrochemical Reactivity: Unlocking new reactivity pathways through light-excited or electrochemically activated processes. Aryl ketones are known for their photophysical and photochemical applications, and the integration of microfluidic photoreactors can enhance synthetic performance.

Ring-Opening and Rearrangement Reactions: Studying the susceptibility of the furan rings to ring-opening or rearrangement reactions under specific conditions, potentially leading to novel heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, reproducibility, and scalability for organic synthesis. Integrating these technologies into the study of this compound can accelerate discovery and optimization:

High-Throughput Experimentation: Utilizing automated flow systems for rapid screening of reaction conditions (temperature, pressure, catalyst loading, solvent) to optimize synthetic routes and reactivity studies for this compound. Automated flow chemistry systems enable greater diversity in chemical space exploration and integration with downstream processes.

Reaction Parameter Control: Leveraging precise control over reaction parameters (e.g., residence time, mixing, heating/cooling) offered by flow reactors to access conditions that are difficult or unsafe to achieve in batch, potentially leading to unprecedented reactivity or improved yields for this compound transformations.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Real-time, in-situ monitoring techniques are invaluable for understanding reaction mechanisms, kinetics, and optimizing processes. Future research on this compound should extensively utilize:

In-situ Spectroscopy (NMR, IR, UV-Vis, Raman): Applying techniques like in-situ 1D NMR wikipedia.org or IR spectroscopy to monitor the formation and consumption of intermediates and products, providing real-time insights into reaction progress and mechanistic pathways.

Mass Spectrometry (MS): Integrating online MS with reaction setups to identify transient species, track reaction pathways, and detect impurities.

Process Analytical Technology (PAT): Implementing PAT tools to enable continuous monitoring and control of critical process parameters, ensuring consistent product quality and yield for this compound synthesis.

Chromatographic Techniques: Developing rapid online chromatographic methods (e.g., GC-MS, LC-MS) for real-time analysis of reaction mixtures.

These techniques can provide crucial data for optimizing the synthesis and transformations of this compound, especially given its potentially unique reactivity profile.

Computational Design of New this compound Derivatives with Tunable Properties

Computational chemistry and machine learning are powerful tools for predicting molecular properties, designing novel compounds, and understanding reaction mechanisms. For this compound, computational approaches can guide experimental efforts:

Structure-Property Relationship Studies: Using quantum chemical calculations (e.g., DFT) to understand the electronic structure of this compound, the influence of the 3-furyl substitution on its reactivity, and its photophysical properties. Comparative studies with 2-furyl analogs can highlight key differences.

Virtual Screening and Lead Optimization: Designing and virtually screening libraries of this compound derivatives to predict properties like electronic features, optical behavior, or binding affinities for specific targets, guiding the synthesis of compounds with tunable properties.

Reaction Mechanism Elucidation: Employing computational methods to map out potential reaction pathways, identify transition states, and predict regioselectivity and stereoselectivity for novel transformations involving this compound.

De Novo Design: Utilizing computational algorithms for de novo design of new molecules incorporating the this compound scaffold, aiming for specific functionalities or improved performance in various applications (e.g., materials science, catalysis).

By pursuing these future research directions, the chemical community can significantly advance the understanding and utility of this compound, potentially uncovering novel applications for this unique furan-containing ketone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Di-(3-furyl)ketone, and how can reaction conditions be optimized for yield?

- Synthetic Routes : this compound can be synthesized via Friedel-Crafts acylation, where furan derivatives react with acylating agents. For example, methyl-5-(chloromethyl)furan-2-carboxylate (a furan derivative) undergoes nucleophilic substitution with potassium thioacetate (AcSK) in acetonitrile, followed by hydrolysis and coupling reactions .

- Optimization : Key variables include solvent polarity (e.g., acetone for base activation), temperature (room temperature for stability), and catalyst selection (e.g., EDCI/DMAP for coupling). Yields improve with slow addition of acylating agents and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : NMR reveals aromatic proton signals at δ 6.5–7.5 ppm (furan rings) and a carbonyl peak at ~200 ppm in NMR. Coupling patterns distinguish substitution positions .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., CHO with m/z 176.0473). Fragmentation patterns help identify furyl groups .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch at ~1680 cm is diagnostic. Furan C-O-C asymmetric stretches appear at 1200–1250 cm .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in this compound reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the carbonyl carbon is electrophilic, while furan α-positions are nucleophilic .

- Regioselectivity Analysis : Electron-withdrawing effects of the ketone group direct substitutions to the furan β-position. Solvent effects (e.g., polar aprotic solvents) stabilize transition states, enhancing selectivity .

Q. What strategies mitigate side reactions in cross-coupling reactions involving this compound?

- Catalyst Design : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress undesired homocoupling. Evidence from similar furan systems shows ligand choice reduces β-hydride elimination .

- Additives : Silver salts (AgCO) scavenge halides, preventing catalyst poisoning. In situ IR monitoring identifies intermediates, enabling real-time optimization .

- Controlled Atmospheres : Conduct reactions under argon to prevent oxidation of furan rings, which can form peroxides under aerobic conditions .

Q. How do steric and electronic effects influence the enantioselective synthesis of this compound derivatives?

- Chiral Auxiliaries : Employ enantiopure amines (e.g., (1R,2R)-diaminocyclohexane) to induce asymmetry during ketone alkylation. Steric hindrance from substituents on the auxiliary directs facial selectivity .

- Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) catalyze ketone functionalization via hydrogen-bonding interactions. Computational models suggest furan π-stacking stabilizes transition states .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported yields (e.g., 70–90% for similar syntheses) may arise from solvent purity or catalyst lot variations. Replicate experiments with standardized reagents .

- Handling and Storage : this compound is hygroscopic; store under nitrogen at –20°C. Use amber vials to prevent UV-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.